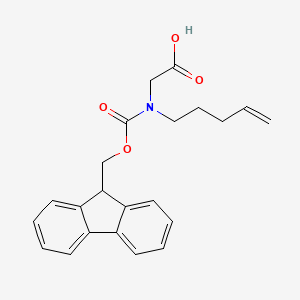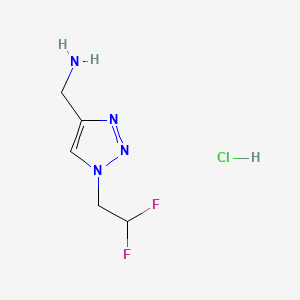![molecular formula C22H25NO4 B8229348 Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)-](/img/structure/B8229348.png)
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- is a derivative of glycine, an amino acid, with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 3-methylbutyl substituent. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- typically involves the following steps:
Protection of Glycine: Glycine is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Alkylation: The protected glycine is then alkylated with 3-methylbutyl bromide in the presence of a base like potassium carbonate to introduce the 3-methylbutyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often using automated peptide synthesizers to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the 3-methylbutyl group.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Deprotection: Glycine derivatives without the Fmoc group.
Substitution: Substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The compound acts primarily as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions during peptide chain elongation. The 3-methylbutyl group can influence the hydrophobicity and steric properties of the resulting peptides, affecting their biological activity and stability.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-: Similar structure but without the 3-methylbutyl group.
Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-: Similar protecting group but with alanine instead of glycine.
Uniqueness
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- is unique due to the presence of both the Fmoc protecting group and the 3-methylbutyl substituent, which provides distinct hydrophobic and steric properties, making it valuable in specific peptide synthesis applications.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(3-methylbutyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15(2)11-12-23(13-21(24)25)22(26)27-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJNGDMCTLPUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
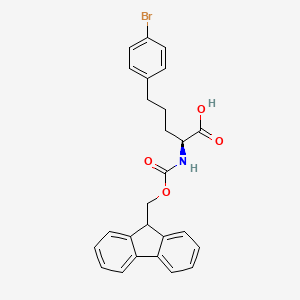
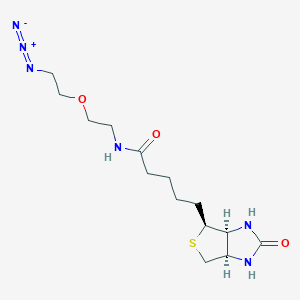
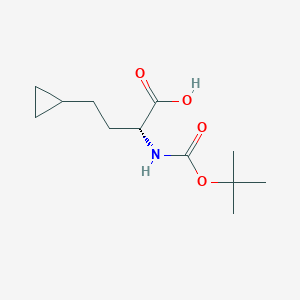

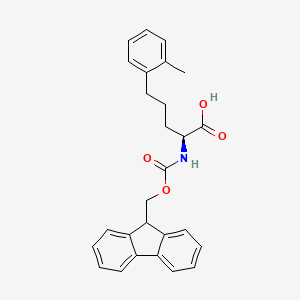
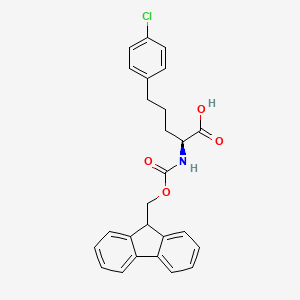
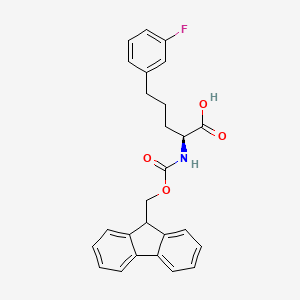
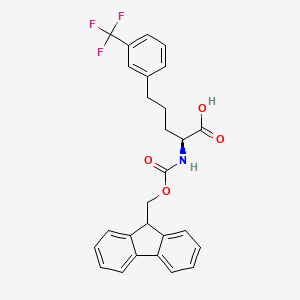
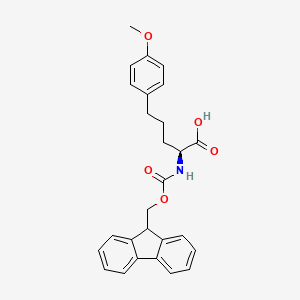
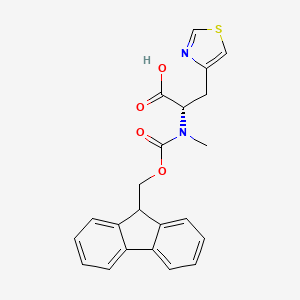
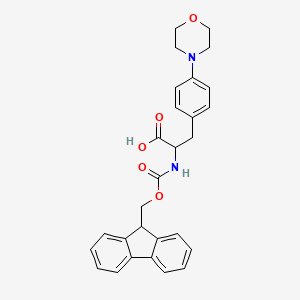
![N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide](/img/structure/B8229332.png)
